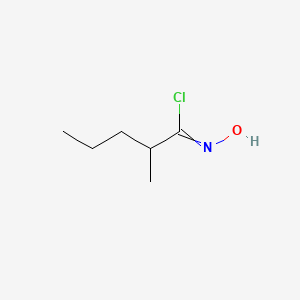![molecular formula C24H21NO3 B14333504 1,1',1''-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one) CAS No. 104014-57-5](/img/structure/B14333504.png)
1,1',1''-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one) is an organic compound with the molecular formula C24H21NO3. It contains 49 atoms: 21 hydrogen atoms, 24 carbon atoms, 1 nitrogen atom, and 3 oxygen atoms . This compound is characterized by its aromatic structure, which includes three ketone groups and one tertiary amine group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one) typically involves the reaction of nitrilotriacetic acid with 2-bromoacetophenone under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the nitrilotriacetic acid attacks the electrophilic carbon of the bromoacetophenone, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,1’,1’'-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The ketone groups can be oxidized to carboxylic acids using strong oxidizing agents.
Reduction: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,1’,1’'-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one) has various applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1,1’,1’'-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one) involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to bind to hydrophobic pockets in proteins, potentially inhibiting their activity. The ketone groups can also form hydrogen bonds with amino acid residues, further stabilizing the interaction.
Comparación Con Compuestos Similares
Similar Compounds
1,1’,1’'-[Nitrilotri(2,1-phenylene)]tri(methan-1-one): Similar structure but with methanone groups instead of ethanone.
1,1’,1’'-[Nitrilotri(2,1-phenylene)]tri(propan-1-one): Similar structure but with propanone groups instead of ethanone.
Uniqueness
1,1’,1’'-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one) is unique due to its specific combination of aromatic rings and ketone groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and interact with biological macromolecules makes it a valuable compound in various fields of research.
Propiedades
Número CAS |
104014-57-5 |
|---|---|
Fórmula molecular |
C24H21NO3 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
1-[2-(2-acetyl-N-(2-acetylphenyl)anilino)phenyl]ethanone |
InChI |
InChI=1S/C24H21NO3/c1-16(26)19-10-4-7-13-22(19)25(23-14-8-5-11-20(23)17(2)27)24-15-9-6-12-21(24)18(3)28/h4-15H,1-3H3 |
Clave InChI |
KBDFLQJHWBMWLR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC=C1N(C2=CC=CC=C2C(=O)C)C3=CC=CC=C3C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


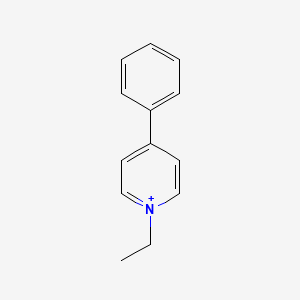
![4-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butan-1-OL](/img/structure/B14333432.png)
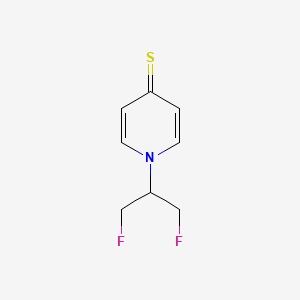
![Silane, (1,1-dimethylethyl)[(1-ethenylhexyl)oxy]dimethyl-](/img/structure/B14333441.png)
![{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane](/img/structure/B14333446.png)
![7-Oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride](/img/structure/B14333450.png)
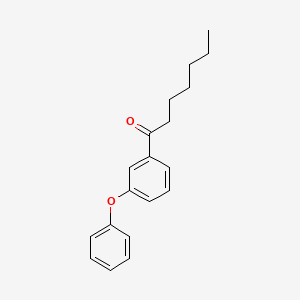
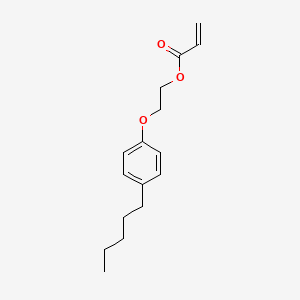
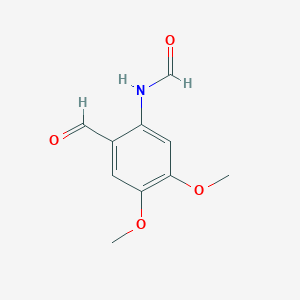
![[Methyl(phenyl)amino]methanol](/img/structure/B14333498.png)

